3-[1-(Aminomethyl)cyclopropyl]pentan-3-ol
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Overview
Description
3-[1-(Aminomethyl)cyclopropyl]pentan-3-ol is an organic compound with the molecular formula C₉H₁₉NO It is a cyclopropyl derivative with an aminomethyl group and a pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Aminomethyl)cyclopropyl]pentan-3-ol typically involves the following steps:
Cyclopropanation: The cyclopropyl ring is formed through a cyclopropanation reaction, often using diazomethane or a similar reagent.
Alcohol Formation: The pentanol chain is introduced through a Grignard reaction or similar method, where an alkyl halide reacts with magnesium to form a Grignard reagent, which then reacts with an aldehyde or ketone to form the alcohol.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
3-[1-(Aminomethyl)cyclopropyl]pentan-3-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as amines or alkanes, using reagents like lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles like hydroxide ions (OH⁻) or cyanide ions (CN⁻)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-[1-(Aminomethyl)cyclopropyl]pentan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 3-[1-(Aminomethyl)cyclopropyl]pentan-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the cyclopropyl ring can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(Aminomethyl)cyclopropyl]butan-3-ol
- 3-[1-(Aminomethyl)cyclopropyl]hexan-3-ol
- 3-[1-(Aminomethyl)cyclopropyl]heptan-3-ol
Uniqueness
3-[1-(Aminomethyl)cyclopropyl]pentan-3-ol is unique due to its specific chain length and the presence of both an aminomethyl group and a cyclopropyl ring. This combination of structural features can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H19NO |
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Molecular Weight |
157.25 g/mol |
IUPAC Name |
3-[1-(aminomethyl)cyclopropyl]pentan-3-ol |
InChI |
InChI=1S/C9H19NO/c1-3-9(11,4-2)8(7-10)5-6-8/h11H,3-7,10H2,1-2H3 |
InChI Key |
ZDBGBALGTMSLNF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C1(CC1)CN)O |
Origin of Product |
United States |
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